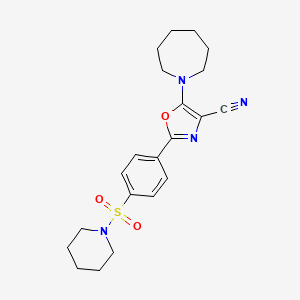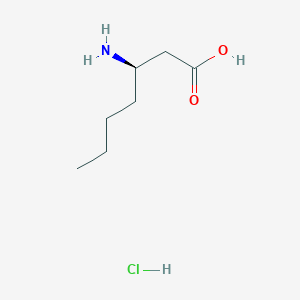![molecular formula C18H14BrN3O5S B2508866 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-22-9](/img/structure/B2508866.png)
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate" is a complex organic molecule that appears to be related to a family of compounds with a thiazole core. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring. These compounds are often of interest due to their potential pharmacological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved through a reaction starting from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . Another synthesis approach involved the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate to yield (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, which were obtained in good to excellent yields and characterized by NMR . Additionally, the synthesis of ethyl (Z)-2-(2-amino-4-thiazolyl)-2-hydroximinoacetate was improved to achieve a total yield of 76.7% and a content of 98.8% through nitration, bromination, and cyclization from ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their chemical properties and biological activities. X-ray crystallography has been used to unambiguously determine the stereochemical structure of these compounds . NMR spectroscopy is another powerful tool that has been employed to investigate the structure of synthesized thiazolinone adducts .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The reactions often involve the formation of new bonds or the modification of existing functional groups. For example, the synthesis of thiazole derivatives can include steps such as nitration, bromination, and cyclization . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring, such as nitro groups or imino linkages.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. Analytical techniques such as NMR can provide insights into the electronic environment of the atoms within the molecule, which is related to its chemical reactivity .
Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays and Reaction Pathways
Research on the ABTS/PP decolorization assay highlights the importance of understanding reaction pathways in assessing antioxidant capacity. Certain antioxidants can form coupling adducts with radical species, which is relevant for compounds like the one due to its potential reactivity and application in studying antioxidant properties (Ilyasov et al., 2020).
Pharmacological Activities of Repurposed Drugs
The repurposing of drugs like nitazoxanide demonstrates the potential of chemical compounds in various therapeutic applications, including antiprotozoal and antiviral activities. This underscores the importance of chemical compounds in medicinal chemistry and their wide-ranging applications (Bharti et al., 2021).
Environmental Fate and Behavior of Chemical Compounds
Understanding the environmental fate and behavior of chemical compounds, such as parabens, is crucial for assessing their impact on aquatic environments. This research area may offer insights into the persistence and degradation pathways of complex organic compounds, including those with structures similar to "(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate" (Haman et al., 2015).
Novel Brominated Flame Retardants
Research on novel brominated flame retardants highlights the significance of understanding the occurrence, environmental fate, and toxicity of brominated organic compounds. This is relevant to the study of similar brominated compounds for their applications and potential environmental impact (Zuiderveen et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5S/c1-2-27-16(23)10-21-14-8-7-11(22(25)26)9-15(14)28-18(21)20-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILRYGQQLWRTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)


![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)
![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)


![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)